molecular formula C10H14N2O2 B122269 4-(4-Nitrophenyl)butan-2-amine CAS No. 99721-51-4

4-(4-Nitrophenyl)butan-2-amine

Cat. No. B122269
CAS RN: 99721-51-4
M. Wt: 194.23 g/mol
InChI Key: PAMYUQVUAZHEQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic method was developed to construct beta-agonist phenylethanolamine A (PEAA) in good yield with 4-nitrobenzyl bromide as the starting material, which underwent S N 2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction to furnish 4-(4-nitrophenyl)butan-2-amine .


Chemical Reactions Analysis

The compound has been used in the synthesis of beta-agonist phenylethanolamine A (PEAA). The synthesis involved an S N 2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction .

Scientific Research Applications

Synthesis and Analysis

4-(4-Nitrophenyl)butan-2-amine is utilized in the synthesis of beta-agonist phenylethanolamine A (PEAA), starting with 4-nitrobenzyl bromide. This synthesis involves SN2 reactions, hydrolysis, and amination, followed by a one-pot reaction to construct the PEAA skeleton. High-Performance Liquid Chromatography (HPLC) methods have been developed for its analysis, optimizing conditions such as reaction temperature, solvent, and molar ratios for efficient detection (Wang et al., 2017).

Catalysis and Reduction

In the field of catalysis, graphene-based catalysts have been employed for the reduction of nitro compounds to amines, with 4-(4-Nitrophenyl)butan-2-amine being a relevant compound in this context. These catalysts are advantageous due to their high catalytic prowess and recovery, contributing significantly to the reduction of toxic nitro contaminants (Nasrollahzadeh et al., 2020).

Protein Crosslinking

4-Nitrophenyl ethers, closely related to 4-(4-Nitrophenyl)butan-2-amine, have been proposed as efficient photoreagents for protein crosslinking and affinity labeling. They are inactive under dark biological conditions but react quantitatively with amines upon irradiation. This property makes them useful for placing the p-nitrophenyl chromophore adjacent to binding sites without obstructing them (Jelenc et al., 1978).

Crystallography

The crystallographic structure of compounds related to 4-(4-Nitrophenyl)butan-2-amine, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been investigated to understand their molecular configuration and properties. These studies provide valuable insights into the molecular geometry and interactions of such compounds (Shi & Jiang, 1999).

Surface Chemistry

Research has also explored the reactions of organic monolayers on carbon surfaces, particularly involving nitrophenyl groups. These studies are crucial for understanding surface chemistry dynamics, especially the behavior of nitrophenyl radicals and their derivatives in different environments (Liu & McCreery, 1995).

properties

IUPAC Name

4-(4-nitrophenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(11)2-3-9-4-6-10(7-5-9)12(13)14/h4-8H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMYUQVUAZHEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Wang, Y Song, M Wang, X Tang, J Zhou… - Chemical Research in …, 2017 - Springer
A simple, effective and reliable synthetic method was developed to construct beta-agonist phenylethanolamine A(PEAA) in good yield with 4-nitrobenzyl bromide as the starting material…
Number of citations: 2 link.springer.com

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